- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649
Cas no 92623-83-1 (Pravadoline)
Pravadoline structure
Product Name:Pravadoline
Numéro CAS:92623-83-1
Le MF:C23H26N2O3
Mégawatts:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Update Time:2024-10-26
Pravadoline Propriétés chimiques et physiques
Nom et identifiant
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- Piscine à noyau: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- La clé Inchi: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- Sourire: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
Propriétés calculées
- Qualité précise: 378.19400
- Masse isotopique unique: 378.194343
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 514
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.7
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 3.3
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.2±0.1 g/cm3
- Point de fusion: No data available
- Point d'ébullition: 553.1±50.0 °C at 760 mmHg
- Point d'éclair: 288.3±30.1 °C
- Indice de réfraction: 1.603
- Le PSA: 43.70000
- Le LogP: 3.45940
- Pression de vapeur: 0.0±1.5 mmHg at 25°C
Pravadoline Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Pravadoline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843827-250mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 250mg |
932.00 | 2021-05-17 | |
| Matrix Scientific | 090817-250mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |
92623-83-1 | 95+% | 250mg |
$341.00 | 2023-09-09 | |
| Matrix Scientific | 090817-1g |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |
92623-83-1 | 95+% | 1g |
$756.00 | 2023-09-09 | |
| Chemenu | CM130203-1g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM130203-5g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 5g |
$561 | 2021-08-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-5mg |
Pravadoline |
92623-83-1 | 98% | 5mg |
¥831.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |
Pravadoline |
92623-83-1 | 98% | 10mg |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-25mg |
Pravadoline |
92623-83-1 | 98% | 25mg |
¥3374.00 | 2022-04-26 | |
| DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 |
Pravadoline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
Référence
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
Référence
- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734
Méthode de production 6
Conditions de réaction
Référence
- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056
Méthode de production 7
Conditions de réaction
Référence
- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22
Méthode de production 8
Conditions de réaction
Référence
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Référence
- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
Référence
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
Référence
- Synthesis of metal-free 3-acylindole compound, China, , ,
Méthode de production 12
Conditions de réaction
Référence
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Référence
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
Référence
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
Référence
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),
Méthode de production 18
Conditions de réaction
Référence
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854
Méthode de production 19
Conditions de réaction
Référence
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
Méthode de production 20
Conditions de réaction
Référence
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Pravadoline Raw materials
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(2-Bromoethyl)morpholine
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- N-(2-Hydroxyethyl)morpholine
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline Littérature connexe
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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